4-(Piperidin-3-yl)pyridin-2-amine

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

4-(Piperidin-3-yl)pyridin-2-amine is a heterocyclic building block consisting of a 2-aminopyridine core directly linked to a piperidine ring at the 3-position. Its molecular formula is C10H15N3, its molecular weight is 177.25 g/mol, and it is typically supplied at 95% purity.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 1260649-35-1
Cat. No. B1472883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-3-yl)pyridin-2-amine
CAS1260649-35-1
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=NC=C2)N
InChIInChI=1S/C10H15N3/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h3,5-6,9,12H,1-2,4,7H2,(H2,11,13)
InChIKeyUOSVRLZCAUNTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-3-yl)pyridin-2-amine (CAS 1260649-35-1): Physicochemical and Structural Baseline for Procurement


4-(Piperidin-3-yl)pyridin-2-amine is a heterocyclic building block consisting of a 2-aminopyridine core directly linked to a piperidine ring at the 3-position. Its molecular formula is C10H15N3, its molecular weight is 177.25 g/mol, and it is typically supplied at 95% purity [1]. Computed physicochemical properties include an XLogP3 of 0.6, a topological polar surface area of 50.9 Ų, and 2 hydrogen bond donors [1]. The compound is classified as harmful if swallowed (Acute Tox. 4), a skin irritant (Skin Irrit. 2), a cause of serious eye damage (Eye Dam. 1), and a respiratory tract irritant (STOT SE 3) according to the ECHA C&L inventory [1]. Its core scaffold is claimed within the broad genus of pyridyl piperidine Wnt pathway inhibitors described in WO2015144290, indicating relevance in kinase inhibitor drug discovery programs [2].

Why 4-(Piperidin-3-yl)pyridin-2-amine Cannot Be Replaced by a Generic Pyridyl Piperidine


In-class substitution is unreliable because the 3-piperidinyl linkage on the 2-aminopyridine core creates a specific regiochemical and stereochemical signature that governs molecular recognition [1]. The piperidine 3-position is a stereogenic center, meaning the compound exists as a racemic mixture unless explicitly resolved; using an achiral 4-piperidinyl regioisomer eliminates this stereochemical lever, which can be critical for chiral ligand design or metabolite mimicry. Additionally, the 2-aminopyridine moiety provides a specific hydrogen bond donor-acceptor pattern (HBD=2, HBA=3) distinct from N-alkylated analogs, enabling discrete hinge-binding interactions in kinase targets [2]. Swapping to a 5- or 6-substituted pyridine isomer or an N-linked piperidine analog fundamentally alters the vector of the basic amine and the pKa of the conjugate acid, which has been shown in related series to shift selectivity profiles by orders of magnitude [2]. These structural nuances directly impact SAR in lead optimization and make generic substitution a high-risk proposition for reproducibility.

Quantitative Differentiation of 4-(Piperidin-3-yl)pyridin-2-amine Against Closest Analogs


Regiochemical Positioning Governs CNS Drug-Likeness: Physicochemical Comparison of Pyridine-Substituted Isomers

The 4-substituted pyridine isomer (target compound) presents an XLogP3 of 0.6 and TPSA of 50.9 Ų [1]. For comparator 6-(piperidin-3-yl)pyridin-2-amine (CAS 1260868-40-3), computed XLogP3 is 0.7 and TPSA is 50.9 Ų, while N-(piperidin-3-yl)pyridin-2-amine (CAS 1280623-80-4) shows an XLogP3 of 1.0 and TPSA of 41.1 Ų [2]. The lower lipophilicity and higher polar surface area of the target compound align more closely with CNS multiparameter optimization (MPO) scores, where TPSA between 40 and 90 Ų and XLogP < 3 are desirable. This suggests the 4-substituted pyridine isomer may exhibit favorable brain penetration and reduced off-target promiscuity compared to the N-linked analog.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Unambiguous Safety Handling Profile via GHS Classification

The target compound's GHS classification is fully documented via an ECHA C&L notification: Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. In contrast, many closely related regioisomers, such as 5-(piperidin-3-yl)pyridin-2-amine and 6-(piperidin-3-yl)pyridin-2-amine, lack any ECHA-notified GHS classification, which means their hazards are officially uncharacterized [2]. This absence of data introduces procurement and handling uncertainty for institutions with strict EH&S compliance requirements.

Chemical Safety Occupational Health Procurement Risk Management

Stereochemical Leverage: Racemic vs. Achiral Piperidine Scaffolds

The target compound possesses an undefined stereocenter at the piperidine 3-position, confirming it is supplied as a racemic mixture [1]. In contrast, the widely available 4-(piperidin-4-yl)pyridin-2-amine regioisomer is achiral at the point of attachment [2]. For medicinal chemistry programs exploring enantioselective target engagement, the racemic 3-piperidinyl substitution pattern provides a handle for chiral resolution, which is entirely absent in the achiral 4-piperidinyl analog. Both enantiomers of the target compound can be separately investigated, potentially doubling the structural diversity explored in an SAR campaign.

Chiral Synthesis Stereochemistry Lead Optimization

Validated Application Scenarios for 4-(Piperidin-3-yl)pyridin-2-amine Based on Differential Evidence


CNS-Oriented Kinase Inhibitor Lead Generation

The computed XLogP3 of 0.6 and TPSA of 50.9 Ų position 4-(piperidin-3-yl)pyridin-2-amine as a compelling fragment or B-ring element in CNS kinase inhibitor design [1]. Its physicochemical profile predicts favorable blood-brain barrier permeability and aligns with the CNS MPO score, offering a lower phospholipidosis risk compared to the more lipophilic N-linked analog (XLogP3=1.0). The 2-aminopyridine hinge-binding motif is a validated pharmacophore in Wnt pathway kinase inhibitors, as evidenced by the broad patent coverage of pyridyl piperidines [2]. This makes the compound a strategic choice for hit-to-lead programs targeting kinases with CNS indications.

Enantioselective Pharmacology and Chiral Probe Development

The racemic nature of the piperidine 3-position stereocenter allows procurement of a scaffold that can be resolved into pure enantiomers for differential pharmacological profiling [1]. This is in direct contrast to achiral 4-piperidinyl regioisomers, which cannot provide this dimension of SAR. Researchers investigating stereospecific target engagement (e.g., enantioselective GPCR or ion channel modulation) should prioritize this building block over an achiral alternative to maximize the chemical space and biological insight generated per synthetic iteration.

Compliance-Ready Procurement for Academic and Industrial Laboratories

With a fully characterized GHS hazard profile (H302, H315, H318, H335) sourced from an ECHA C&L notification, 4-(piperidin-3-yl)pyridin-2-amine removes the regulatory ambiguity associated with unclassified regioisomers [1]. For procurement departments operating under strict EH&S governance (e.g., pharmaceutical R&D, contract research organizations, academic core facilities), the availability of unambiguous safety data accelerates chemical approval workflows and ensures immediate implementation of appropriate handling protocols, avoiding the delays inherent in procuring uncharacterized or self-classified analogs.

Divergent Scaffold Expansion via Piperidine NH Functionalization

The secondary amine in the piperidine ring provides a synthetic handle for late-stage diversification (N-arylation, sulfonylation, amide formation), while the free 2-aminopyridine group can be independently elaborated or protected [1]. The 4-position attachment of the pyridine to piperidine leaves the 2-amino group electronically decoupled from the piperidine, unlike 2-substituted or 6-substituted isomers where steric and electronic crosstalk between the two nitrogens can complicate selective functionalization. This orthogonality is a practical advantage for parallel synthesis and library production, meriting preference over 2- or 6-pyridyl regioisomers in medicinal chemistry workflows.

Quote Request

Request a Quote for 4-(Piperidin-3-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.